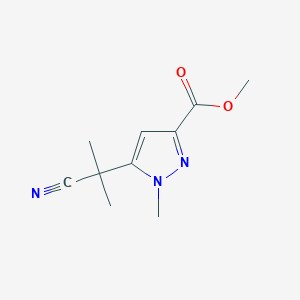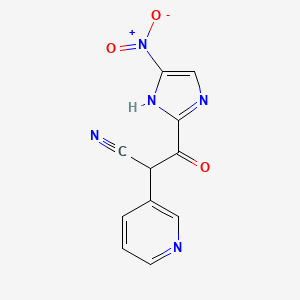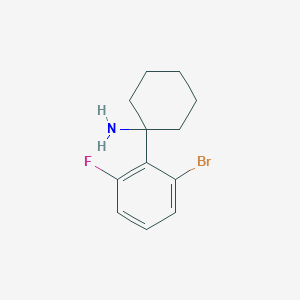
2-(4-Chloro-2,5-difluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2,5-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 2-(4-Chloro-2,5-difluorophenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-2,5-difluorophenyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile is primarily related to its ability to act as an intermediate in chemical reactions. The chloro and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various synthetic pathways. The nitrile group can participate in nucleophilic addition and substitution reactions, making it a versatile building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloro-2,4-difluorophenyl)acetonitrile: Similar structure but with different positions of the chloro and fluorine atoms.
2,4-Difluorophenylacetonitrile: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Eigenschaften
CAS-Nummer |
1219088-40-0 |
|---|---|
Molekularformel |
C8H4ClF2N |
Molekulargewicht |
187.57 g/mol |
IUPAC-Name |
2-(4-chloro-2,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2 |
InChI-Schlüssel |
MDTLPWZWRSFUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)


![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)





![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)

![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)
